molecular formula C13H7ClFIO B12943177 (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone

(2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone

Cat. No.: B12943177
M. Wt: 360.55 g/mol
InChI Key: NBNWBYBIWFCBOX-UHFFFAOYSA-N
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Description

(2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone is an organic compound with the molecular formula C13H7ClFIO and a molecular weight of 360.55 g/mol . This compound is characterized by the presence of chloro, iodo, and fluoro substituents on a methanone backbone, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone typically involves the reaction of fluorobenzene with 2-chloro-5-iodobenzoic acid . The reaction is carried out in the presence of a suitable catalyst and solvent under controlled temperature conditions. For instance, the reaction can be performed in dichloromethane at low temperatures (0-5°C) to ensure the stability of the intermediates .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to the formation of different functionalized methanones .

Mechanism of Action

The mechanism of action of (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone involves its interaction with specific molecular targets. The chloro, iodo, and fluoro substituents play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications .

Properties

Molecular Formula

C13H7ClFIO

Molecular Weight

360.55 g/mol

IUPAC Name

(2-chloro-5-iodophenyl)-(2-fluorophenyl)methanone

InChI

InChI=1S/C13H7ClFIO/c14-11-6-5-8(16)7-10(11)13(17)9-3-1-2-4-12(9)15/h1-7H

InChI Key

NBNWBYBIWFCBOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)I)Cl)F

Origin of Product

United States

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